molecular formula C14H22O2 B14677632 3-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol CAS No. 31345-32-1

3-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol

Cat. No.: B14677632
CAS No.: 31345-32-1
M. Wt: 222.32 g/mol
InChI Key: YOGTVMKMCQBGFX-UHFFFAOYSA-N
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Description

3-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol is a chemical compound that belongs to the class of phenols It is characterized by the presence of a benzene ring substituted with a 2,4,4-trimethylpentan-2-yl group and two hydroxyl groups at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol typically involves the alkylation of a benzene derivative followed by hydroxylation. One common method is the Friedel-Crafts alkylation of benzene with 2,4,4-trimethylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydroxylation using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions to introduce the hydroxyl groups at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

3-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form hydrogen bonds with biological molecules. This can lead to the modulation of enzyme activity, inhibition of oxidative stress, and other biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol is unique due to its specific substitution pattern and the presence of two hydroxyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

31345-32-1

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

3-(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol

InChI

InChI=1S/C14H22O2/c1-13(2,3)9-14(4,5)10-7-6-8-11(15)12(10)16/h6-8,15-16H,9H2,1-5H3

InChI Key

YOGTVMKMCQBGFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=C(C(=CC=C1)O)O

Origin of Product

United States

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